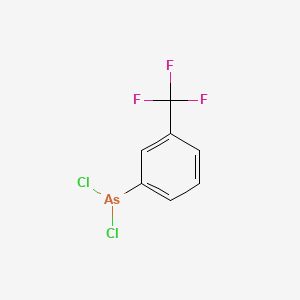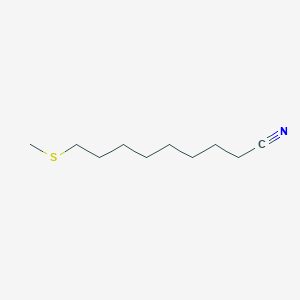
9-(Methylthio)nonanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methylsulfanylnonanenitrile: is an organic compound characterized by the presence of a nitrile group (-C≡N) and a methylsulfanyl group (-SCH₃) attached to a nonane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylsulfanylnonanenitrile typically involves the following steps:
Starting Material: The synthesis begins with nonane, a straight-chain alkane.
Introduction of the Nitrile Group: The nitrile group can be introduced through a halogenation reaction followed by nucleophilic substitution. For example, nonane can be brominated to form 9-bromononane, which is then reacted with sodium cyanide (NaCN) to yield 9-nonanitrile.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction. 9-nonanitrile can be reacted with methylthiolate (CH₃S⁻) to form 9-Methylsulfanylnonanenitrile.
Industrial Production Methods: Industrial production of 9-Methylsulfanylnonanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: 9-Methylsulfanylnonanenitrile can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the methylsulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH₄) for reduction of the nitrile group.
Substitution: Sodium cyanide (NaCN) for nucleophilic substitution to introduce the nitrile group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various nitrile derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: 9-Methylsulfanylnonanenitrile is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Biology and Medicine:
Industry:
Chemical Manufacturing: Used as a building block in the production of various chemicals and materials.
作用機序
The mechanism of action of 9-Methylsulfanylnonanenitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, participating in various chemical reactions. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
類似化合物との比較
9-Methylsulfanylhexanenitrile: Similar structure but with a shorter carbon chain.
9-Methylsulfanyldecanitrile: Similar structure but with a longer carbon chain.
9-Methylsulfanyloctanenitrile: Similar structure but with a different carbon chain length.
Uniqueness:
Chain Length: The specific chain length of 9-Methylsulfanylnonanenitrile provides unique chemical properties compared to its shorter or longer analogs.
Reactivity: The presence of both the nitrile and methylsulfanyl groups allows for diverse chemical reactivity, making it a versatile compound in organic synthesis.
特性
CAS番号 |
58214-94-1 |
|---|---|
分子式 |
C10H19NS |
分子量 |
185.33 g/mol |
IUPAC名 |
9-methylsulfanylnonanenitrile |
InChI |
InChI=1S/C10H19NS/c1-12-10-8-6-4-2-3-5-7-9-11/h2-8,10H2,1H3 |
InChIキー |
KQKRRHTVZQEXBX-UHFFFAOYSA-N |
正規SMILES |
CSCCCCCCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


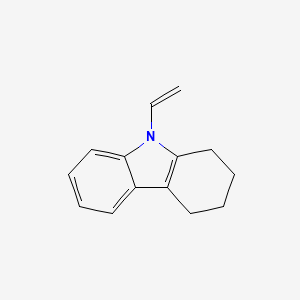
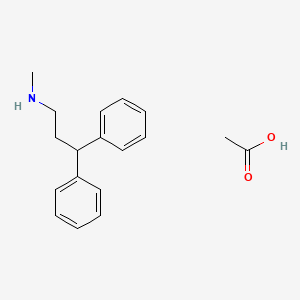
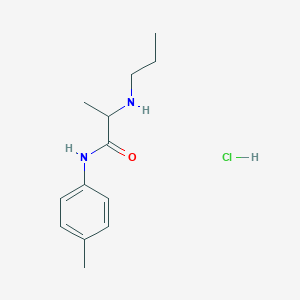
![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)
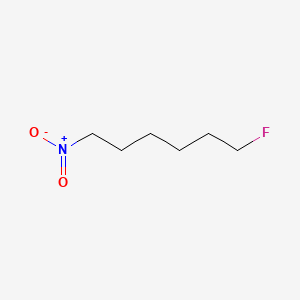
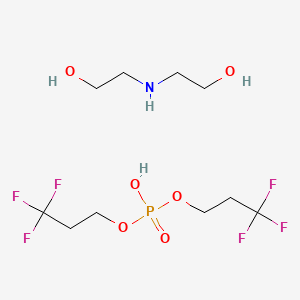
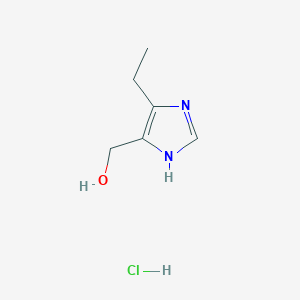
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
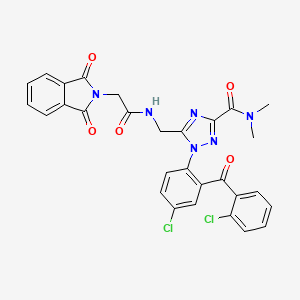
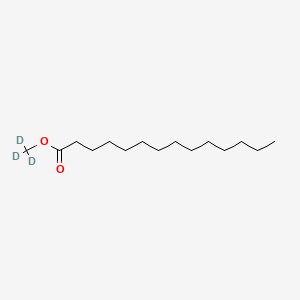
![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)

